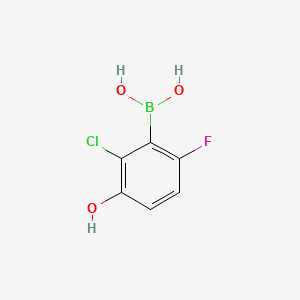

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQMWHTYNPPUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659368 | |

| Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-07-2 | |

| Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid is a specialized arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxyl group on the phenyl ring, imparts distinct reactivity and structural characteristics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its critical role in the construction of complex, biologically active molecules, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Chemical Properties

This compound, with the CAS number 957121-07-2, possesses a molecular formula of C₆H₅BClFO₃ and a molecular weight of approximately 190.37 g/mol .[1][2][3] The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (hydroxyl) groups, in addition to the sterically demanding ortho-substituents, significantly influences its reactivity and physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 957121-07-2 | [1][2][3] |

| Molecular Formula | C₆H₅BClFO₃ | [1][4] |

| Molecular Weight | 190.37 g/mol | [1] |

| Predicted Boiling Point | 378.7±52.0 °C | [4] |

| Predicted Density | 1.58±0.1 g/cm³ | [4] |

| Predicted pKa | 7.60±0.58 | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Structural Elucidation

The synthesis of substituted phenylboronic acids like this compound typically involves a multi-step process. A common strategy begins with a correspondingly substituted bromophenol. The hydroxyl group is first protected, for example, with a BOC (tert-butyloxycarbonyl) or benzyl group. Subsequently, the aryl bromide can be converted to an organolithium or Grignard reagent, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in a "one-pot" method. The final step involves acidic hydrolysis or hydrogenolysis to remove the protecting group and yield the desired hydroxyphenylboronic acid.[5]

Caption: Generalized synthetic pathway for hydroxyphenylboronic acids.

Spectral Characterization

While specific, publicly available spectral data for this compound is limited, characterization of such a molecule would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding chloro, fluoro, and hydroxyl groups. The protons of the B(OH)₂ group would likely appear as a broad singlet.

-

¹³C NMR would provide information on the carbon skeleton, with the chemical shifts of the aromatic carbons being diagnostic of the substitution pattern.

-

¹⁹F NMR is a crucial tool for fluorinated compounds, and a single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and boronic acid groups, C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for Sterically Hindered Boronic Acids

The ortho-substituents (chloro and fluoro groups) in this compound introduce significant steric hindrance. This can pose challenges in Suzuki-Miyaura couplings, potentially slowing down the rate of transmetalation. To overcome these steric challenges, the choice of catalyst, ligand, base, and solvent is critical. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to facilitate the coupling of sterically demanding substrates.[11]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid, which can be adapted for this compound. Optimization for specific substrates is highly recommended.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, DME)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (if necessary), and the base (2-3 eq).[12]

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the anhydrous, degassed solvent and degassed water (if using aqueous conditions) via syringe.[11]

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Arylboronic acids are indispensable tools in the synthesis of pharmaceuticals.[9][13] The incorporation of chlorine and fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets.[14] this compound is a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies. For instance, related substituted phenylboronic acids are key intermediates in the synthesis of drugs like Trametinib, a MEK inhibitor used in cancer therapy.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[4][6] For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures, particularly in the field of drug discovery. A thorough understanding of its properties, reactivity, and the nuances of its application in Suzuki-Miyaura cross-coupling reactions is essential for researchers aiming to leverage its synthetic utility. As the demand for complex and precisely functionalized molecules continues to grow, the importance of reagents like this compound is set to increase.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 2abiotech.net [2abiotech.net]

- 3. CAS 957121-07-2 | 6660-7-Y2 | MDL MFCD09800886 | 2-Chloro-6-fluoro-3-hydroxybenzeneboronic acid | SynQuest Laboratories [synquestlabs.com]

- 4. This compound CAS#: 957121-07-2 [m.chemicalbook.com]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 6. 2-CHLORO-6-FLUOROPHENYLBORONIC ACID CAS#: 313545-32-3 [m.chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.com [capotchem.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and hydroxyl functionalities on the phenylboronic acid scaffold offers a unique combination of steric and electronic properties, making it an attractive component for the synthesis of complex molecular architectures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1] This document outlines a proposed synthetic pathway, details the underlying chemical principles, and describes the analytical techniques for the thorough characterization of the final compound.

Strategic Importance in Drug Discovery

Phenylboronic acids are pivotal in modern synthetic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[1] The title compound, with its specific substitution pattern, is of particular interest. The presence of a chlorine atom and a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting aspects such as metabolic stability, binding affinity, and membrane permeability. The hydroxyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

Proposed Synthesis Pathway: A Multi-Step Approach

A plausible starting material for this synthesis is 2-chloro-6-fluorophenol. The hydroxyl group needs to be protected to prevent it from interfering with the subsequent organolithium chemistry. A methoxymethyl (MOM) ether is a suitable protecting group for this purpose as it is stable to strongly basic conditions and can be readily cleaved under acidic conditions.

The key step in this proposed synthesis is the directed ortho-lithiation of the protected phenol. The fluorine atom is a known ortho-directing group for lithiation, facilitating the deprotonation of the adjacent carbon atom. This regioselectivity is crucial for the successful introduction of the boronic acid moiety at the desired position.

The final step is the deprotection of the hydroxyl group to afford the target this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of 2-Chloro-6-fluorophenol

-

To a stirred solution of 2-chloro-6-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-chloro-6-fluoro-3-(methoxymethoxy)benzene.

Step 2: ortho-Lithiation and Borylation

-

Dissolve the protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane) (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, 2-chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester, can be used in the next step without further purification or purified by column chromatography.

Step 3: Deprotection

-

Dissolve the crude boronic acid pinacol ester in a mixture of tetrahydrofuran (THF) and hydrochloric acid (e.g., 2M HCl).

-

Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following techniques are recommended for a comprehensive analysis.

Caption: Key analytical methods for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern. The hydroxyl protons will appear as broad singlets and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine, fluorine, and oxygen atoms will exhibit characteristic downfield shifts.

-

¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A signal in the range of 28-34 ppm is characteristic of a trigonal planar boronic acid.

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.5 - 7.5 | d, t, dd |

| ¹H (B(OH)₂) | 8.0 - 9.0 (broad s) | s |

| ¹H (Ar-OH) | 9.0 - 10.0 (broad s) | s |

| ¹³C (Aromatic) | 110 - 160 | - |

| ¹⁹F | -110 to -140 | m |

| ¹¹B | 28 - 34 | s |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion may be observed, although it can be weak. Common fragmentation pathways for phenylboronic acids include the loss of water and the cleavage of the C-B bond.

Table 2: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 191.0080 | For C₆H₆BClFO₃ |

| [M-H₂O]⁺ | 172.9975 | Loss of a water molecule |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups of the boronic acid and the phenol.

-

B-O Stretching: A strong absorption band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

-

C-F and C-Cl Stretching: Absorptions in the fingerprint region (below 1500 cm⁻¹) will correspond to the C-F and C-Cl stretching vibrations.

Table 3: Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| B-O (stretching) | 1330 - 1380 | Strong |

| C-F (stretching) | 1100 - 1250 | Strong |

| C-Cl (stretching) | 700 - 850 | Strong |

Physicochemical Properties

-

Melting Point: The melting point of the purified compound should be determined and reported as a range. A sharp melting point is indicative of high purity.

-

Purity: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a UV detector.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Boronic acids are generally considered to be of low toxicity, but care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy, based on well-established chemical principles, offers a viable route to this valuable building block. The comprehensive characterization plan ensures the unambiguous identification and quality assessment of the final product. The availability of this compound will undoubtedly facilitate the work of researchers in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

-

PubChem. 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. National Center for Biotechnology Information. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

PubChem. 2-Fluoro-6-hydroxyphenylboronic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. [Link]

-

PubChem. (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. Preparation method of hydroxyphenylboronic acid.

- Google Patents. Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2.

- Google Patents. Preparation process of 2-chloro-6-fluoroaniline.

-

Myers Research Group, Harvard University. Directed ortho metalation. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

- Google Patents. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.

-

Oakwood Chemical. 2-Chloro-6-fluoro-3-methoxyphenyl boronic acid. [Link]

-

Frontier Specialty Chemicals. 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid IUPAC name and structure

An In-Depth Technical Guide: (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid

Abstract

(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid is a polysubstituted aromatic boronic acid that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique structural arrangement, featuring chloro, fluoro, and hydroxyl groups, provides a versatile scaffold for creating complex molecules with tailored properties. This guide offers a comprehensive overview of its nomenclature, structure, physicochemical properties, and synthesis. It further delves into its core applications, particularly its pivotal role in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery programs. Detailed experimental protocols and mechanistic diagrams are provided to furnish researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important chemical entity.

Nomenclature, Structure, and Identification

The precise identification of a chemical reagent is foundational to reproducible scientific research. (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid is systematically named according to IUPAC conventions, which define the relationship between the boronic acid moiety and the substituents on the phenyl ring.

IUPAC Name: (6-chloro-2-fluoro-3-hydroxyphenyl)boronic acid.[1][2]

A common synonym encountered in chemical supplier catalogs and databases is 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid.[1] It is crucial for researchers to recognize both naming conventions to ensure accurate material sourcing and literature searching.

Chemical Structure

The structure features a benzene ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, a fluorine atom, and a hydroxyl group (-OH). The specific substitution pattern is critical to its reactivity and interaction with biological targets.

Caption: 2D Structure of (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid.

Key Identifiers

Quantitative data and identifiers are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 944128-98-9 (alternate: 958646-67-8) | [2][3] |

| Molecular Formula | C₆H₅BClFO₃ | [1][2][3] |

| Molecular Weight | 190.37 g/mol | [1][4] |

| SMILES | OB(C1=C(F)C(O)=CC=C1Cl)O | [1][3] |

| InChIKey | VHBSCHINLGAFRL-UHFFFAOYSA-N | [1] |

Physicochemical Properties and Safe Handling

The utility of a chemical reagent is defined by its physical properties and stability. Boronic acids possess unique characteristics that underpin their synthetic applications.

General Properties

This compound is typically supplied as a solid. Due to the boronic acid moiety, it is considered a Lewis acid.[5] At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] This equilibrium is fundamental to their mechanism of action in many biological systems, where they can form reversible covalent bonds with diols, such as those found in the active sites of certain enzymes.[5][6]

| Property | Value/Description | Source |

| Appearance | Solid (typically off-white to pale powder) | N/A |

| Purity | ≥97% (typical for research grade) | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Safe Handling and Storage

As with all laboratory reagents, proper handling is paramount for safety and maintaining the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[3]

-

Handling: Use in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Hazards: While specific toxicity data for this exact compound is limited, related phenylboronic acids are classified as harmful if swallowed, and can cause skin and serious eye irritation.[7]

Synthetic Pathways: A Mechanistic Perspective

The synthesis of substituted phenylboronic acids often relies on directed ortho-metalation followed by borylation. This strategy provides excellent regiochemical control. A plausible and widely used method is the lithiation-borylation of a corresponding substituted benzene precursor.[8]

Causality in Synthesis: The choice of this pathway is deliberate. The starting material, a 1-chloro-3-fluoro-2-substituted benzene, is activated for deprotonation at a specific site. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures ensures the formation of a highly reactive organolithium intermediate without unwanted side reactions. This intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[8]

Caption: General workflow for the synthesis of the title compound.

Core Applications in Chemistry

The true value of (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid lies in its application as a versatile building block.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[6] This reaction enables the precise and efficient linkage of the substituted phenyl ring to a variety of organic halides or triflates, facilitating the construction of complex molecular architectures.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the coupling partner. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst.

Sources

- 1. 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid | C6H5BClFO3 | CID 57497261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 958646-67-8 | (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid - AiFChem [aifchem.com]

- 3. 958646-67-8|(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid () for sale [vulcanchem.com]

- 7. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

The PDK1 Inhibitor GSK2334470: A Technical Guide for Cellular Signaling Research

An In-depth Examination of a Potent and Selective Tool for Interrogating the PI3K/PDK1 Signaling Axis

Executive Summary

This technical guide provides a comprehensive overview of GSK2334470, a highly potent and specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). Initially developed by GlaxoSmithKline, GSK2334470 has emerged as an invaluable research tool for dissecting the intricate roles of PDK1 in various cellular processes, including growth factor signaling, protein synthesis, metabolism, and cell survival. This document details the compound's mechanism of action, key physicochemical properties, and practical guidance for its application in laboratory settings. Furthermore, it provides a curated list of suppliers and outlines established experimental protocols, offering researchers, scientists, and drug development professionals a thorough resource for utilizing GSK2334470 to investigate the PI3K/PDK1 signaling network and its implications in health and disease.

Introduction: Unraveling the Role of a Master Kinase Regulator

A Note on Chemical Identity: The CAS number 957121-07-2 has been associated in some chemical databases with 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid. However, in the context of biological research and drug discovery, this CAS number is more prominently and authoritatively linked to the potent PDK1 inhibitor, GSK2334470. This guide will focus exclusively on the latter compound.

3-phosphoinositide-dependent protein kinase 1 (PDK1) serves as a critical upstream kinase in the PI3K signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[1][2] PDK1 is responsible for the phosphorylation and subsequent activation of a host of AGC family kinases, including Akt, S6K, SGK, and RSK, which in turn regulate a wide array of cellular functions.[1][3] Given its central role, the specific inhibition of PDK1 has been a long-standing goal for both basic research and therapeutic development.

GSK2334470 has been characterized as a novel and highly specific inhibitor of PDK1, demonstrating remarkable potency and selectivity.[1] This attribute makes it a superior tool for elucidating the precise downstream consequences of PDK1 inhibition, minimizing the confounding off-target effects often associated with less specific kinase inhibitors.[2][4] This guide aims to provide a detailed understanding of GSK2334470 and its application as a precise molecular probe.

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of GSK2334470 is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 957121-07-2 (also cited as 1227911-45-6) | [5][6][7] |

| Molecular Formula | C₂₅H₃₄N₈O | [6] |

| Molecular Weight | 462.59 g/mol | [6][8] |

| IUPAC Name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | |

| Appearance | Solid | [6] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (≥46.3 mg/mL), Ethanol (≥9.6 mg/mL); Insoluble in water | [6] |

| Storage | Store at -20°C | [6] |

Formulation for In Vitro and In Vivo Studies:

For in vitro cell-based assays, GSK2334470 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium before application.[5] For in vivo animal studies, the compound can be dissolved in DMSO and then diluted with PBS or saline for administration, often via intraperitoneal (IP) injection.[5]

Mechanism of Action: Potent and Selective Inhibition of PDK1

GSK2334470 exerts its biological effects through the direct and potent inhibition of PDK1's catalytic activity.

Key Mechanistic Features:

-

High Potency: GSK2334470 inhibits PDK1 with an IC₅₀ of approximately 10 nM in cell-free assays.[5][7][8]

-

Exceptional Selectivity: This inhibitor shows minimal activity against a large panel of other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher than its IC₅₀ for PDK1.[1][5][7]

-

Inhibition of Downstream Signaling: By inhibiting PDK1, GSK2334470 effectively prevents the T-loop phosphorylation and subsequent activation of key downstream substrates, including SGK, S6K1, and RSK.[1][7]

-

Context-Dependent Inhibition of Akt: The inhibitory effect of GSK2334470 on Akt activation is more pronounced under conditions of weak PI3K pathway stimulation.[1] It is also more effective at inhibiting Akt mutants lacking the PH domain, suggesting a greater efficacy against cytosolic PDK1 substrates compared to those activated at the plasma membrane.[1][7]

The following diagram illustrates the central role of PDK1 in the PI3K signaling pathway and the point of intervention for GSK2334470.

Figure 1. Simplified schematic of the PI3K/PDK1 signaling pathway and the inhibitory action of GSK2334470.

Experimental Protocols and Applications

GSK2334470 has been successfully employed in a variety of research applications to probe the function of PDK1.

In Vitro Kinase Assays

To determine the direct inhibitory effect of GSK2334470 on PDK1 activity, a cell-free kinase assay can be performed.

Step-by-Step Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant active PDK1 enzyme, a suitable substrate (e.g., the peptide substrate PDKtide), and a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of GSK2334470 (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.

-

Washing: Wash the P81 papers multiple times to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of GSK2334470 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays for Downstream Signaling

Western blotting is a standard method to assess the effect of GSK2334470 on the phosphorylation status of PDK1's downstream targets in cultured cells.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells of interest (e.g., HEK293, U87, or MEFs) and grow to the desired confluency.[1] Serum-starve the cells if necessary, and then pre-treat with various concentrations of GSK2334470 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a growth factor such as IGF-1 or serum to activate the PI3K/PDK1 pathway.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of PDK1 substrates (e.g., phospho-Akt (Thr308), phospho-S6K1 (Thr229), phospho-SGK (Thr256)), as well as antibodies for the total protein levels of these kinases as loading controls.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins in response to GSK2334470 treatment.

Figure 2. Workflow for assessing the impact of GSK2334470 on downstream signaling pathways via Western blotting.

Applications in Cancer Research

GSK2334470 has been utilized to investigate the role of PDK1 in various cancers, including multiple myeloma and melanoma.[2][6] Studies have shown that it can inhibit cell proliferation, induce apoptosis, and potentially overcome drug resistance in cancer cell lines.[2][4] In combination with other targeted therapies, such as mTOR inhibitors, GSK2334470 has demonstrated synergistic anti-tumor activity in vitro and in xenograft models.[4][6]

Commercial Suppliers

GSK2334470 is available for research purposes from several reputable suppliers of biochemicals and reagents.

| Supplier | Website |

| MedchemExpress | |

| Selleck Chemicals | |

| APExBIO | |

| ProbeChem | |

| Tocris Bioscience |

Note: Availability may vary by region. It is recommended to consult the respective websites for the most current product information and purchasing details.

Conclusion

GSK2334470 stands out as a powerful and selective pharmacological tool for the interrogation of PDK1-mediated signaling. Its high potency and specificity allow for a precise dissection of the roles of PDK1 and its downstream effectors in a multitude of biological processes. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, equipping researchers with the necessary knowledge to effectively incorporate this inhibitor into their experimental designs. As our understanding of the complexities of cellular signaling continues to evolve, tools like GSK2334470 will remain indispensable in the quest to unravel disease mechanisms and develop novel therapeutic strategies.

References

-

Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. [Link]

-

Yang, C., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(24), 39185-39197. [Link]

-

Yang, C., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. ResearchGate. [Link]

-

Journal of Cancer. (2020). Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis. Journal of Cancer, 11(17), 5126-5136. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. selleckchem.com [selleckchem.com]

Physical and chemical properties of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 957121-07-2). As a trifunctional aromatic building block, this compound holds significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring chloro, fluoro, hydroxyl, and boronic acid moieties—offers multiple avenues for chemical modification and imparts specific electronic and steric properties. This document details its structural and physicochemical characteristics, explores its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, provides standardized protocols for its use and characterization, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Compound Identification and Structural Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in carbon-carbon bond formation.[1] The arrangement of substituents on the phenyl ring creates a sterically hindered and electronically distinct molecule, which influences its reactivity and physical properties.

The structure incorporates an ortho-chloro and an ortho-fluoro group relative to the boronic acid, which can present challenges in reactions like Suzuki-Miyaura couplings but can be overcome with modern catalytic systems.[2] The meta-hydroxyl group provides an additional site for functionalization or can influence the molecule's acidity and solubility.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide partner (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

-

Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry.

Protocol: NMR Sample Preparation and Analysis

Rationale: Proper sample preparation is key to obtaining high-quality NMR data for structural elucidation. Deuterated solvents must be chosen based on the compound's solubility.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Solubility: Ensure the sample is fully dissolved. If not, sonication may aid dissolution. For boronic acids, DMSO-d₆ is often a good choice as it can help resolve the exchangeable B(OH)₂ and phenolic OH protons.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra and integrate the proton signals. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, using 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.

References

-

PubChem. (n.d.). 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-hydroxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).

-

Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unveiling the Spectroscopic Signature of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid: A Technical Guide for Advanced Research

Introduction: The Pivotal Role of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a polysubstituted aromatic compound, represents a class of molecules with significant potential as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The interplay of its electron-withdrawing halogen substituents (chlorine and fluorine), the electron-donating hydroxyl group, and the versatile boronic acid moiety creates a unique electronic and structural profile. Understanding this profile through spectroscopic analysis is not merely a routine procedural step; it is a critical endeavor that informs reaction kinetics, impurity profiling, and the rational design of new molecular entities.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The spatial arrangement of the substituents and their electronic effects dictate the chemical environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The chemical shifts are influenced by the electronic environment created by the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 9.5 - 10.5 | Broad Singlet | - | B(OH)₂ |

| ~ 8.5 - 9.5 | Broad Singlet | - | Ar-OH |

| ~ 7.0 - 7.2 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 | H-5 |

| ~ 6.8 - 7.0 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 1-2 | H-4 |

Causality Behind Predicted ¹H NMR Assignments:

-

B(OH)₂ and Ar-OH Protons: The protons of the boronic acid and phenolic hydroxyl groups are acidic and readily exchange with trace amounts of water in the solvent. This rapid exchange typically results in broad singlet signals. Their chemical shifts can vary significantly with concentration, temperature, and solvent.[1]

-

Aromatic Protons (H-4 and H-5): The aromatic region will display an AX system for the two adjacent protons.

-

H-5: This proton is ortho to a hydrogen and meta to the electron-withdrawing chlorine and fluorine atoms. It is also para to the electron-donating hydroxyl group. The net effect is a downfield shift. It will appear as a doublet of doublets due to coupling with H-4 (ortho-coupling, ~8-9 Hz) and the fluorine at C-6 (meta-coupling, ~2-3 Hz).

-

H-4: This proton is ortho to H-5 and the electron-donating hydroxyl group, and meta to the boronic acid group. The hydroxyl group's donating effect will shield this proton, shifting it upfield relative to H-5. It will appear as a doublet of doublets due to ortho-coupling with H-5 (~8-9 Hz) and a smaller meta-coupling to the fluorine at C-6, though this may not be well-resolved.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Key Influencing Factors |

| ~ 160 - 165 (d, ¹JCF ≈ 240-250 Hz) | C-6 | Direct attachment to highly electronegative fluorine. |

| ~ 150 - 155 | C-3 | Attached to the electron-donating hydroxyl group. |

| ~ 135 - 140 (d, ²JCF ≈ 15-20 Hz) | C-2 | Attached to chlorine and adjacent to fluorine. |

| ~ 130 - 135 | C-5 | Influenced by ortho-fluorine and para-hydroxyl group. |

| ~ 120 - 125 | C-1 | Attached to the boronic acid group. |

| ~ 115 - 120 | C-4 | Shielded by the ortho-hydroxyl group. |

Causality Behind Predicted ¹³C NMR Assignments:

-

Substituent Effects: The chemical shifts of the aromatic carbons are governed by the interplay of inductive and resonance effects of the substituents.[2][3]

-

Fluorine (C-6): The most downfield signal is predicted for C-6 due to the strong deshielding effect of the directly attached, highly electronegative fluorine atom. This carbon will also exhibit a large one-bond coupling constant (¹JCF).

-

Hydroxyl Group (C-3): The carbon bearing the hydroxyl group (C-3) is expected to be significantly downfield due to the oxygen's electronegativity.

-

Chlorine (C-2): The carbon attached to chlorine (C-2) will also be deshielded. It will likely show a smaller two-bond coupling to the adjacent fluorine (²JCF).

-

Boronic Acid Group (C-1): The carbon attached to the boronic acid group (ipso-carbon) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group.

-

C-4 and C-5: The remaining aromatic carbons will have chemical shifts determined by their position relative to the various substituents.

-

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for its various bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch | Phenolic and Boronic acid OH |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 1600 - 1580, 1500 - 1400 | Medium to Strong | C=C stretch | Aromatic ring |

| 1380 - 1310 | Strong | B-O stretch | Boronic acid |

| 1250 - 1150 | Strong | C-O stretch | Phenolic C-O |

| 1100 - 1000 | Strong | C-F stretch | Aromatic C-F |

| 850 - 750 | Strong | C-Cl stretch | Aromatic C-Cl |

| 750 - 700 | Strong | O-B-O deformation | Boronic acid |

Causality Behind Predicted IR Assignments:

-

O-H Stretching: A broad and intense band in the 3600-3200 cm⁻¹ region is a hallmark of hydrogen-bonded hydroxyl groups, characteristic of both phenols and boronic acids.[4][5]

-

Aromatic C-H and C=C Stretching: The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ region.

-

B-O and C-O Stretching: A strong absorption band between 1380-1310 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[6][7] The C-O stretching of the phenolic group will appear as a strong band in the 1250-1150 cm⁻¹ range.

-

C-F and C-Cl Stretching: The carbon-halogen bonds will have distinct stretching vibrations. The C-F stretch is typically strong and found in the 1100-1000 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally between 850-750 cm⁻¹.

-

O-B-O Deformation: A characteristic deformation of the boronic acid group is expected in the 750-700 cm⁻¹ range.[6]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply uniform pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks (M+ and M+2 in an approximate 3:1 ratio) for all chlorine-containing fragments.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| 190/192 | [M]⁺˙ | - |

| 172/174 | [M - H₂O]⁺˙ | H₂O |

| 144/146 | [M - H₂O - CO]⁺˙ | H₂O, CO |

| 125 | [M - H₂O - Cl]⁺ | H₂O, Cl |

| 109 | [M - B(OH)₂ - Cl]⁺ | B(OH)₂, Cl |

Proposed Fragmentation Pathway:

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of ortho-Substituted Hydroxyphenylboronic Acids

<

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

ortho-Hydroxyphenylboronic acids (o-HPBAs) represent a class of reagents whose reactivity is profoundly dictated by the proximate arrangement of their hydroxyl and boronic acid functionalities. This guide elucidates the core principles governing their chemical behavior, moving beyond standard protocols to explain the causal mechanisms behind their unique properties. We will explore the critical equilibrium between the open-chain boronic acid and its cyclic benzoxaborole form, detailing how this intramolecular interaction governs the molecule's participation in cornerstone reactions like the Suzuki-Miyaura coupling. Furthermore, this paper provides field-proven experimental methodologies and discusses the expanding role of these motifs in drug development as covalent inhibitors and advanced chemical sensors. The content herein is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required to harness the unique potential of these versatile compounds.

Introduction: The Unique Duality of ortho-Hydroxyphenylboronic Acids

Phenylboronic acids are foundational tools in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[1] However, the introduction of a hydroxyl group at the ortho position creates a fascinating and powerful deviation from standard phenylboronic acid chemistry. This "ortho effect" is not merely a minor electronic perturbation; it fundamentally alters the structure and reactivity of the molecule.

The "Ortho Effect": Intramolecular Cyclization

The defining characteristic of an o-HPBA is its ability to undergo a rapid and reversible intramolecular condensation. The nucleophilic hydroxyl group attacks the electrophilic, vacant p-orbital of the boron atom, leading to the formation of a stable, five-membered heterocyclic ring system known as a benzoxaborole .[2][3]

This process establishes a dynamic equilibrium between the open-chain acid form and the cyclic boronic ester form. The position of this equilibrium is sensitive to solvent, pH, and the presence of other substituents on the aromatic ring.[4] This duality is the master variable controlling the reactivity of o-HPBAs; the molecule can react either as a boronic acid or as a stable, cyclic boronic ester, depending on the reaction conditions.

Figure 1: The dynamic equilibrium between the open-chain o-HPBA and its cyclic benzoxaborole form.

Properties Conferred by the Benzoxaborole Scaffold

The formation of the benzoxaborole ring imparts several advantageous properties. Compared to their open-chain boronic acid counterparts, benzoxaboroles often exhibit:

-

Enhanced Stability: The C–B bond within the benzoxaborole ring shows high hydrolytic resistance.[2]

-

Increased Acidity: The ring strain in the five-membered oxaborole structure increases the Lewis acidity of the boron atom. The pKa of benzoxaborole is approximately 7.4, which is significantly more acidic than phenylboronic acid (pKa ≈ 8.7).[5]

-

Favorable Drug-like Properties: Benzoxaboroles generally possess good water solubility, metabolic stability, and low biotoxicity, making them attractive scaffolds in medicinal chemistry.[6][7][8]

Key Reaction Pathways and Mechanistic Considerations

Understanding the interplay between the open and cyclic forms is paramount to predicting and controlling the outcomes of reactions involving o-HPBAs.

The Impact on Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction of boronic acids.[1] For a typical phenylboronic acid, the catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination.[9] With o-HPBAs, the situation is more nuanced. The benzoxaborole form can be considered a "protected" or "masked" version of the boronic acid.

Under standard Suzuki-Miyaura conditions (palladium catalyst, base), the base is crucial not only for activating the palladium complex but also for promoting the ring-opening of the benzoxaborole to the active boronate species required for transmetalation. The choice of base and solvent can therefore shift the equilibrium and influence reaction rates.

-

Kinetic vs. Thermodynamic Control: In some cross-coupling reactions with poly-halogenated substrates, the use of ortho-substituted boronic acids can lead to different product distributions depending on reaction conditions.[10] For example, an ortho-methoxy substituent can chelate to the palladium center during the transition state, influencing which halogen is substituted, a kinetic effect not observed with simpler boronic acids.[11][12] While a direct hydroxyl group introduces the additional complexity of the cyclization equilibrium, similar principles of kinetic control via chelation can be operative once the active boronate is formed.

Figure 3: Experimental workflow for monitoring o-HPBA equilibrium by ¹¹B NMR.

Protocol: Optimizing Suzuki-Miyaura Coupling with an o-HPBA

Objective: To establish a robust protocol for the Suzuki-Miyaura coupling of an electron-rich aryl bromide with 5-Chloro-2-hydroxyphenylboronic acid, a common and versatile intermediate. [1] Rationale: The success of this coupling depends on efficiently promoting the ring-opening of the benzoxaborole to the active boronate for transmetalation without causing significant decomposition of the starting materials or catalyst. A screen of bases is a critical first step in optimization.

Materials:

-

4-Bromoanisole (Aryl Halide)

-

5-Chloro-2-hydroxyphenylboronic acid (o-HPBA) [1]* Pd(PPh₃)₄ (Palladium Catalyst)

-

Bases: K₂CO₃, K₃PO₄, CsF

-

Solvent: 1,4-Dioxane/H₂O (4:1)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

-

Reaction Setup: In parallel, prepare three oven-dried Schlenk flasks, each containing a stir bar.

-

Reagent Addition: To each flask under an argon atmosphere, add:

-

4-Bromoanisole (1.0 equiv)

-

5-Chloro-2-hydroxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

-

Base Addition:

-

To Flask 1, add K₂CO₃ (2.0 equiv).

-

To Flask 2, add K₃PO₄ (2.0 equiv).

-

To Flask 3, add CsF (2.0 equiv).

-

-

Solvent Addition: Add the Dioxane/H₂O solvent mixture to each flask to achieve a 0.1 M concentration with respect to the aryl bromide.

-

Reaction Execution:

-

Ensure the flasks are sealed under argon.

-

Heat the reactions to 90 °C with vigorous stirring.

-

-

Monitoring and Analysis:

-

After 2 hours, withdraw a small aliquot from each reaction mixture under argon.

-

Quench the aliquot with water and extract with ethyl acetate.

-

Analyze the organic extract by TLC or LC-MS to determine the relative conversion to the desired biaryl product. Continue monitoring at 4 and 8 hours.

-

-

Validation: The reaction showing the highest conversion with the cleanest profile identifies the optimal base for this specific transformation. The results can then be used to perform the reaction on a larger scale.

Comparative Data: Influence of Base on Reaction Conversion

The following table summarizes expected outcomes from the optimization protocol, illustrating the critical role of the base in mediating reactivity.

| Entry | Base | Time (h) | Conversion (%) | Key Insight |

| 1 | K₂CO₃ | 4 | ~65% | A standard, moderately strong base. Effective but may not be optimal. |

| 2 | K₃PO₄ | 4 | >90% | A stronger, non-nucleophilic base often highly effective in promoting transmetalation. |

| 3 | CsF | 4 | ~80% | Fluoride ions are known to activate boronic acids by forming fluoroboronates, often accelerating the reaction. |

Conversion percentages are representative and will vary based on specific substrate and exact conditions.

Conclusion and Future Outlook

ortho-Substituted hydroxyphenylboronic acids are far more than simple substituted arylboronic acids. Their reactivity is governed by a delicate intramolecular equilibrium that can be expertly manipulated by the judicious choice of reaction conditions. The resulting benzoxaborole scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, leading to FDA-approved drugs and a pipeline of candidates for infectious, inflammatory, and oncological diseases. [2][13]As our understanding of reversible covalent inhibition and dynamic covalent chemistry deepens, the rational design of next-generation therapeutics and advanced chemical sensors based on this unique motif will undoubtedly continue to expand. The principles and protocols outlined in this guide provide a robust framework for scientists to confidently explore and exploit the rich chemistry of these powerful molecules.

References

-

Al-Mawsawi, L. Q., et al. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Kaur, H., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Covalent drugs and the potential of benzoxaboroles. Retrieved from [Link]

-

Pippione, A. C., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry. Retrieved from [Link]

-

Ishihara, K., et al. (2010). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]

-

Roy, A., et al. (2013). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry. Retrieved from [Link]

-

DiTargiani, R. C., & Sorensen, E. J. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. RSC Chemical Biology. Retrieved from [Link]

-

Singh, J., et al. (2011). The Taxonomy of Covalent Inhibitors. ACS Chemical Biology. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

-

Grajewska, S., & Sporzyński, A. (2017). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. New Journal of Chemistry. Retrieved from [Link]

-

Chuang, Y.-H., et al. (2023). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2016). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. Retrieved from [Link]

-

Ellis, B. D., et al. (2018). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Chemical Education. Retrieved from [Link]

-

Jäckel, C., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PLoS ONE. Retrieved from [Link]

-

Asanuma, K., et al. (2021). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Chemical Science. Retrieved from [Link]

-

Abraham, M. R., & Levine, M. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Retrieved from [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, December 10). Kinetic control vs. thermodynamic control. YouTube. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

-

The Chemist's Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Dąbrowski, M., et al. (2015). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Kondo, N., et al. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. International Journal of Molecular Sciences. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2019). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 2-Hydroxyphenylboronic Acid in Advancing Chemical Research. Retrieved from [Link]

-

Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Retrieved from [Link]

-

Campeau, L.-C., et al. (2011). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Organic Letters. Retrieved from [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Retrieved from [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

-

Brooks, W. L., & Sumerlin, B. S. (2016). Electrochemical sensing using boronic acids. Chemical Communications. Retrieved from [Link]

-

Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Retrieved from [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylboronic acid. Retrieved from [Link]

-

Averkov, M. G., et al. (2015). Recognition of α-hydroxycarboxylates by N-heterocyclic boronic acids. New Journal of Chemistry. Retrieved from [Link]

-

Kung, M. G., et al. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Letters. Retrieved from [Link]

-

De, S., et al. (2018). Inter- versus intra-molecular cyclization of tripeptides containing tetrahydrofuran amino acids: a density functional theory study on kinetic control. New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 7. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]

- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Dichotomy of Reactivity: A Guide to the Role of Fluorine and Chlorine Substituents in Phenylboronic Acid Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals